molecular formula C12H10F3IN2O2 B14786441 8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester

8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester

Cat. No.: B14786441
M. Wt: 398.12 g/mol
InChI Key: XZYWDMKDHCOXMJ-UHFFFAOYSA-N
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Description

8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazo[1,2-A]pyridine core, substituted with iodine, methyl, and trifluoromethyl groups, and an ethyl ester functional group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazo[1,2-A]pyridine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and an aldehyde, under acidic or basic conditions.

    Introduction of Substituents: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide. The iodine atom can be introduced through iodination reactions using iodine or iodinating agents.

    Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove specific functional groups.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted imidazo[1,2-A]pyridine derivatives.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazo[1,2-A]pyridine derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-8-methyl-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester: Similar structure but with different substitution patterns.

    8-Chloro-6-trifluoromethyl-imidazo[1,2-A]pyridine: Chlorine substitution instead of iodine.

    Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: Similar core structure with slight variations.

Uniqueness

The unique combination of iodine, methyl, and trifluoromethyl groups in 8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H10F3IN2O2

Molecular Weight

398.12 g/mol

IUPAC Name

ethyl 8-iodo-2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C12H10F3IN2O2/c1-3-20-11(19)9-6(2)17-10-8(16)4-7(5-18(9)10)12(13,14)15/h4-5H,3H2,1-2H3

InChI Key

XZYWDMKDHCOXMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2I)C(F)(F)F)C

Origin of Product

United States

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